molecular formula C10H10Cl2N2O3 B3040423 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea CAS No. 199741-78-1

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea

Cat. No. B3040423
CAS RN: 199741-78-1
M. Wt: 277.1 g/mol
InChI Key: GKRFXIHQSJBJOF-UHFFFAOYSA-N
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Description

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea, also known as DCPU, is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Scientific Research Applications

Boron-Containing Drug Design

Boronic acids and their esters, including 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea, are essential for designing new drugs and drug delivery systems. Specifically, they serve as boron carriers suitable for neutron capture therapy . However, these compounds are only marginally stable in water, which impacts their pharmacological use .

Chemical Synthesis and Organic Transformations

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea can participate in various chemical reactions. Researchers have explored its utility in organic synthesis , such as amidation reactions and carbonylation processes. Its unique structure allows for diverse functional group transformations .

Medicinal Chemistry and Drug Discovery

The compound’s chlorinated phenyl groups contribute to its pharmacological potential. Medicinal chemists investigate its interactions with biological targets, aiming to develop novel drugs. By modifying the substituents, researchers can fine-tune its properties for specific therapeutic applications .

Materials Science and Polymer Chemistry

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea has been explored in polymer chemistry . It can serve as a building block for designing functional polymers with tailored properties. Researchers study its reactivity and compatibility with other monomers to create innovative materials .

Photophysics and Photochemistry

The compound’s aromatic structure suggests potential applications in photophysics and photochemistry . Researchers investigate its absorption and emission properties, exploring its behavior under different light conditions. These studies contribute to the development of light-responsive materials and sensors .

Biological Probes and Imaging Agents

Due to its unique structure, 1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea may find use as a biological probe or imaging agent . By incorporating radioisotopes or fluorescent tags, scientists can track its distribution in living organisms. Such applications aid in understanding biological processes and disease mechanisms .

properties

IUPAC Name

ethyl N-[(3,5-dichlorophenyl)carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Cl2N2O3/c1-2-17-10(16)14-9(15)13-8-4-6(11)3-7(12)5-8/h3-5H,2H2,1H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKRFXIHQSJBJOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)NC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-Dichlorophenyl)-3-(ethoxycarbonyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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